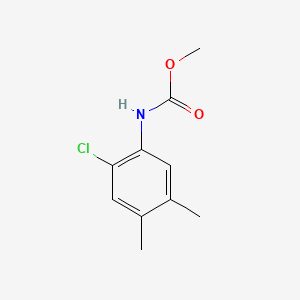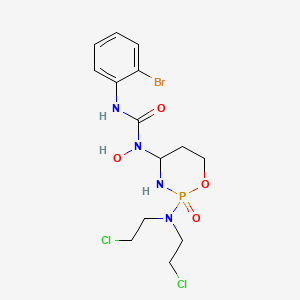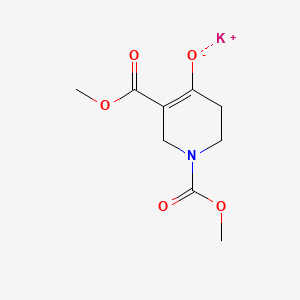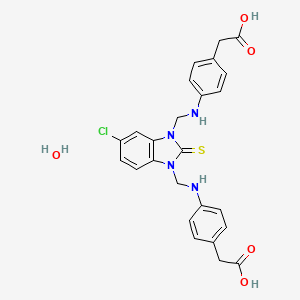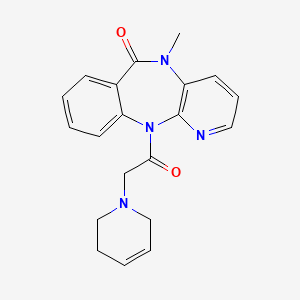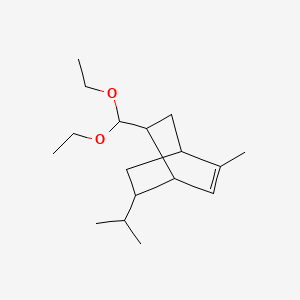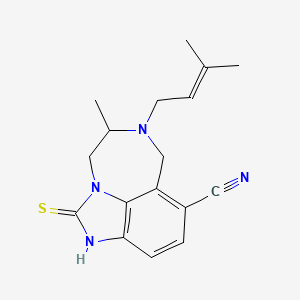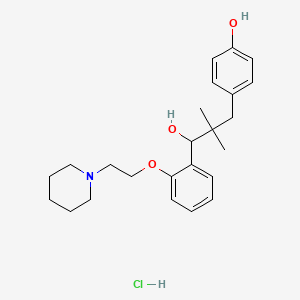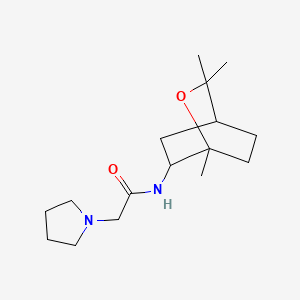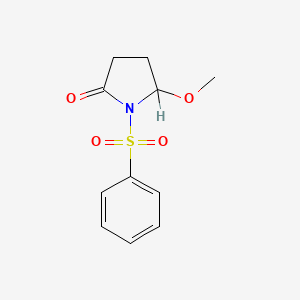
3-(Phenylazo)toluene-2,6-diamine monoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Phenylazo)toluene-2,6-diamine monoacetate is a chemical compound with the molecular formula C15H18N4O2. It is known for its unique structure, which includes a phenylazo group attached to a toluene-2,6-diamine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylazo)toluene-2,6-diamine monoacetate typically involves the diazotization of aniline derivatives followed by coupling with toluene-2,6-diamine. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale diazotization and coupling processes. These methods are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(Phenylazo)toluene-2,6-diamine monoacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under controlled conditions
Major Products
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces corresponding amines .
Scientific Research Applications
3-(Phenylazo)toluene-2,6-diamine monoacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a model compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(Phenylazo)toluene-2,6-diamine monoacetate involves its interaction with molecular targets such as enzymes and receptors. The phenylazo group can participate in electron transfer reactions, while the toluene-2,6-diamine moiety may interact with specific binding sites on proteins. These interactions can modulate various biochemical pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-(Phenylazo)aniline: Similar in structure but lacks the toluene-2,6-diamine moiety.
2-(Phenylazo)phenol: Contains a phenol group instead of the toluene-2,6-diamine backbone.
3-(Phenylazo)benzoic acid: Features a carboxylic acid group in place of the toluene-2,6-diamine moiety
Uniqueness
3-(Phenylazo)toluene-2,6-diamine monoacetate is unique due to its combination of the phenylazo group and the toluene-2,6-diamine backbone.
Properties
CAS No. |
84434-43-5 |
|---|---|
Molecular Formula |
C13H14N4.C2H4O2 C15H18N4O2 |
Molecular Weight |
286.33 g/mol |
IUPAC Name |
acetic acid;2-methyl-4-phenyldiazenylbenzene-1,3-diamine |
InChI |
InChI=1S/C13H14N4.C2H4O2/c1-9-11(14)7-8-12(13(9)15)17-16-10-5-3-2-4-6-10;1-2(3)4/h2-8H,14-15H2,1H3;1H3,(H,3,4) |
InChI Key |
JBJHXYMMZWGCIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1N)N=NC2=CC=CC=C2)N.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


